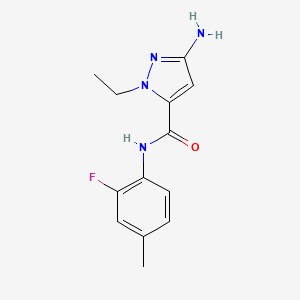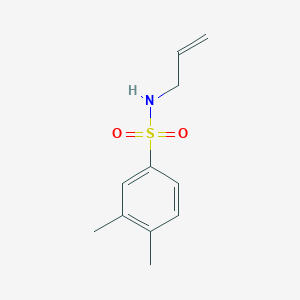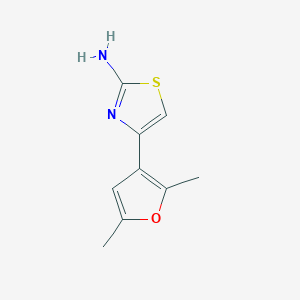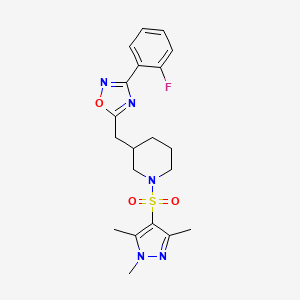![molecular formula C24H23N3O3 B2983833 2-(1,3-benzodioxol-5-yl)-5-(4-tert-butylbenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 1326853-45-5](/img/no-structure.png)
2-(1,3-benzodioxol-5-yl)-5-(4-tert-butylbenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1,3-benzodioxol-5-yl)-5-(4-tert-butylbenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one is a synthetic compound that has gained significant attention from the scientific community due to its potential use in various fields such as medicinal chemistry, drug discovery, and pharmacology. This compound has been shown to exhibit promising biological activities, making it a potential candidate for the development of new drugs.
科学的研究の応用
Hydrogen-bonded Structures in Pyrazole Derivatives
Research has shown that pyrazole derivatives can form complex hydrogen-bonded structures, demonstrating potential for various applications in material science and molecular engineering. For example, studies on hydrogen-bonded chains and tetramolecular aggregates in related pyrazole compounds illustrate how molecular architecture can be influenced by subtle changes in molecular structure (Abonía et al., 2007). These findings could suggest potential avenues for the development of novel materials or molecular assemblies using similar chemical frameworks.
Antitumor Properties
Certain pyrazole derivatives have been explored for their antitumor properties, providing a basis for the development of new chemotherapeutic agents. For instance, the synthesis of novel benzimidazoles with pyrazole moieties has shown promising activity against a range of cancer cell lines (Abonía et al., 2011). This suggests that compounds with similar structures could be explored for their potential in cancer research and treatment.
Supramolecular Chemistry and Crystal Engineering
Pyrazole derivatives have been utilized in supramolecular chemistry and crystal engineering, where their ability to form specific molecular interactions can lead to the design of materials with desired properties. For example, research on hydrogen-bonded supramolecular structures in pyrazole derivatives highlights their potential in designing new crystalline materials with specific properties (Castillo et al., 2009).
Fluorescent Chemosensors
Pyrazole-based compounds have been investigated for their use as fluorescent chemosensors, demonstrating their utility in detecting metal ions. A study on pyrazoline derivatives as fluorescent chemosensors for the detection of Fe3+ ions illustrates this application, suggesting potential for the development of sensitive and selective sensors for environmental and biological applications (Khan, 2020).
Antibacterial and Antifungal Activity
The antibacterial and antifungal activities of pyrazole derivatives have been extensively studied, indicating their potential as lead compounds for the development of new antimicrobial agents. For example, novel benzothiazole pyrimidine derivatives with pyrazole motifs have shown significant in vitro antibacterial and antifungal activities (Maddila et al., 2016).
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-(1,3-benzodioxol-5-yl)-5-(4-tert-butylbenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one' involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 2-(1,3-benzodioxol-5-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one, which is synthesized from 2-aminopyrazole and 1,3-benzodioxole-5-carboxylic acid. The second intermediate is 5-(4-tert-butylbenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one, which is synthesized from 5-bromo-2-(4-tert-butylbenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one.", "Starting Materials": [ "2-aminopyrazole", "1,3-benzodioxole-5-carboxylic acid", "5-bromo-2-(4-tert-butylbenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one" ], "Reaction": [ "Synthesis of 2-(1,3-benzodioxol-5-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one:", "- React 2-aminopyrazole with 1,3-benzodioxole-5-carboxylic acid in the presence of a coupling agent such as EDCI or DCC to form the desired intermediate.", "- Purify the intermediate by column chromatography or recrystallization.", "Synthesis of 5-(4-tert-butylbenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one:", "- React 5-bromo-2-(4-tert-butylbenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one with a suitable nucleophile such as sodium azide or potassium cyanide to form the desired intermediate.", "- Reduce the nitro group of the intermediate using a reducing agent such as tin(II) chloride or iron powder to form the final intermediate.", "- Purify the intermediate by column chromatography or recrystallization.", "Coupling of intermediates to form final product:", "- React the two intermediates in the presence of a coupling agent such as EDCI or DCC to form the final product.", "- Purify the final product by column chromatography or recrystallization." ] } | |
CAS番号 |
1326853-45-5 |
分子式 |
C24H23N3O3 |
分子量 |
401.466 |
IUPAC名 |
2-(1,3-benzodioxol-5-yl)-5-[(4-tert-butylphenyl)methyl]pyrazolo[1,5-a]pyrazin-4-one |
InChI |
InChI=1S/C24H23N3O3/c1-24(2,3)18-7-4-16(5-8-18)14-26-10-11-27-20(23(26)28)13-19(25-27)17-6-9-21-22(12-17)30-15-29-21/h4-13H,14-15H2,1-3H3 |
InChIキー |
DLZMYUSXLZTYCW-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC=C(C=C1)CN2C=CN3C(=CC(=N3)C4=CC5=C(C=C4)OCO5)C2=O |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(1-(1-(3-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(p-tolyloxy)acetamide](/img/structure/B2983750.png)
![Ethyl 2-(2-chlorobenzamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2983752.png)



![(2S,4R)-2-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]piperidine-4-carboxylic acid](/img/structure/B2983762.png)


![5'-Methylspiro[cyclopropane-1,3'-indoline]](/img/structure/B2983765.png)

![5-Bromo-N-[2-methoxy-2-(2-methylphenyl)ethyl]pyrimidin-2-amine](/img/structure/B2983770.png)

![N-[4-(1H-benzimidazol-2-yl)phenyl]-3-methylbenzamide](/img/structure/B2983772.png)
![4-bromo-N-(2-methyl-1-phenyl-1H-benzo[d]imidazol-5-yl)benzamide](/img/structure/B2983773.png)